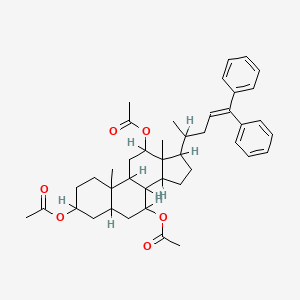
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a cholestane backbone. Its molecular formula is C29H46O6, and it has a molecular weight of 490.6719 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate typically involves the acetylation of the corresponding dihydroxy compound. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate involves its interaction with specific molecular targets. The acetoxy groups play a crucial role in its binding affinity to receptors or enzymes. The pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cholan-24-oic acid, 3,12-bis(acetyloxy)-, methyl ester: This compound has a similar structure but includes a methyl ester group.
Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester: This compound has only one acetoxy group and a methyl ester group.
Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester: This compound has three acetoxy groups and a methyl ester group.
Uniqueness
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate is unique due to its specific arrangement of acetoxy groups and the presence of a diphenylchol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
51102-05-7 |
|---|---|
Molecular Formula |
C42H54O6 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
[7,12-diacetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C42H54O6/c1-26(17-18-34(30-13-9-7-10-14-30)31-15-11-8-12-16-31)35-19-20-36-40-37(25-39(42(35,36)6)48-29(4)45)41(5)22-21-33(46-27(2)43)23-32(41)24-38(40)47-28(3)44/h7-16,18,26,32-33,35-40H,17,19-25H2,1-6H3 |
InChI Key |
JRCUYUDFELCKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4C(CC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















